1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including a triazoloquinazoline and a benzodiazole moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core and the subsequent introduction of the benzodiazole moiety. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and the use of various reagents such as aryl amines and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and triazoloquinazoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aryl amines for substitution reactions. Typical reaction conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-c]quinazolines: These compounds share the triazoloquinazoline core and have been studied for their antimicrobial and anticancer activities.
Benzodiazoles: Compounds with the benzodiazole moiety are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of the triazoloquinazoline and benzodiazole moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN6S/c1-17-28-22-8-4-5-9-23(22)32(17)15-14-24-30-25-20-6-2-3-7-21(20)29-26(33(25)31-24)34-16-18-10-12-19(27)13-11-18/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBSDKCMVZVXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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